![molecular formula C25H38NOPS B15126276 N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15126276.png)
N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[®-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered attention in the field of chemistry due to its unique structural properties and potential applications. This compound features a phosphanyl group, a phenylmethyl group, and a sulfinamide group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting with the preparation of the phosphanyl and sulfinamide precursors. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation. Common reagents used in the synthesis include tert-butyl lithium, phenyl lithium, and various solvents like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[®-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The phosphanyl group can be reduced to form phosphine derivatives.
Substitution: The phenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are commonly employed.
Major Products
Wissenschaftliche Forschungsanwendungen
N-[®-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[®-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphanyl group can coordinate with metal ions, while the sulfinamide group can form hydrogen bonds or ionic interactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[®-(2-diphenylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide
- N-[®-(2-dimethylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide
Uniqueness
N-[®-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide is unique due to the presence of the ditert-butylphosphanyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other similar compounds with different phosphanyl substituents.
Eigenschaften
Molekularformel |
C25H38NOPS |
|---|---|
Molekulargewicht |
431.6 g/mol |
IUPAC-Name |
N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C25H38NOPS/c1-23(2,3)28(24(4,5)6)21-18-14-13-17-20(21)22(19-15-11-10-12-16-19)26-29(27)25(7,8)9/h10-18,22,26H,1-9H3/t22-,29?/m1/s1 |
InChI-Schlüssel |
NOTCXERCVBXXDA-DMDVIOLWSA-N |
Isomerische SMILES |
CC(C)(C)P(C1=CC=CC=C1[C@@H](C2=CC=CC=C2)NS(=O)C(C)(C)C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)NS(=O)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid,(phenylmethyl)-,mono[4-[2-[(4-chlorophenyl)methyl]-1-oxo-3-phenylpropyl] phenyl] ester,sodium salt](/img/structure/B15126193.png)
![6-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one](/img/structure/B15126212.png)

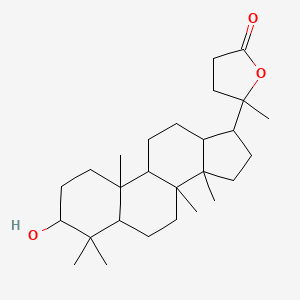
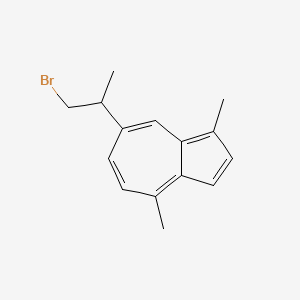
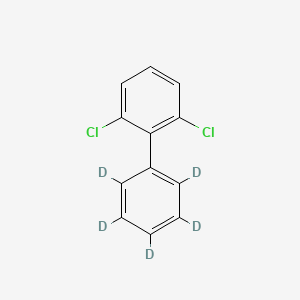
![[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B15126248.png)
![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate](/img/structure/B15126262.png)
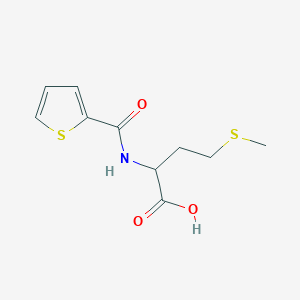
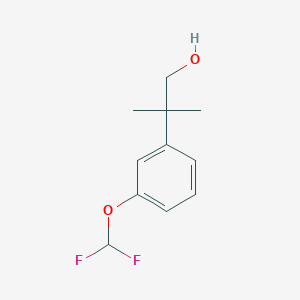
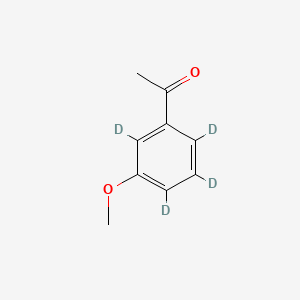


![(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride](/img/structure/B15126306.png)
